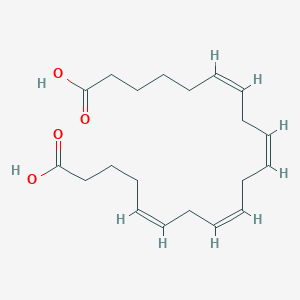

5Z,8Z,11Z,14Z-Eicosatetraenedioic acid

描述

二十碳羧基花生四烯酸是二十羟基二十碳四烯酸的重要代谢产物,主要在肾小管上皮细胞、内皮细胞和微血管平滑肌细胞培养物中产生 。该化合物以其在各种生物过程中的作用而闻名,特别是在脂质代谢和细胞信号通路中。

准备方法

合成路线和反应条件: 二十碳羧基花生四烯酸可以通过使用纯化的醇脱氢酶三和四或含有重组人细胞色素 P450 4F3B 的微粒体对二十羟基二十碳四烯酸进行 ω 氧化来合成 。

工业生产方法: 虽然具体的工业生产方法没有广泛记载,但合成通常涉及酶促转化过程,这些过程可以扩展以满足更大的生产需求。

反应类型:

还原: 潜在的还原反应可能涉及将羧基转化为醇。

取代: 取代反应可能发生在分子中存在的双键上。

常用试剂和条件:

氧化: 通常使用醇脱氢酶和细胞色素 P450 酶.

还原: 可以使用像氢化铝锂 (LiAlH4) 这样的还原剂。

取代: 溴或氯等卤化试剂可用于双键的取代。

主要产品:

还原: 含有醇基的化合物的还原形式。

取代: 化合物的卤代衍生物。

科学研究应用

Chemistry Applications

- Lipid Oxidation Studies : 5Z,8Z,11Z,14Z-Eicosatetraenedioic acid is utilized to study lipid oxidation processes. It helps in understanding the role of oxidized fatty acids in chemical reactions that are pivotal in food science and nutrition.

- Biochemical Assays : The compound serves as a reference standard in lipid research and is used in the development of biochemical assays to measure lipid levels and their metabolic pathways.

Biological Applications

- Cellular Signaling Research : This compound is instrumental in investigating cellular signaling pathways. It activates the Ras/MAP pathway, which is essential for various cellular functions including growth and differentiation.

- Renal Function Studies : Research indicates that this compound influences renal function by modulating sodium and potassium transport in renal tubules. This makes it a valuable compound for studies related to kidney health and disease.

Medical Applications

- Cardiovascular Health : The compound has been explored for its potential therapeutic effects on cardiovascular health due to its vasorelaxation properties. It may help in managing conditions like hypertension by promoting blood vessel relaxation .

- Inflammation and Healing : Recent studies have shown that derivatives of this compound can accelerate healing processes in inflammatory conditions such as colitis by inhibiting specific signaling pathways . This highlights its potential use in developing treatments for inflammatory diseases.

Industrial Applications

- Pharmaceutical Development : this compound is used in the synthesis of various pharmaceuticals. Its ability to form esters with alcohols makes it useful for creating drug formulations.

- Nutraceuticals : The compound is also being investigated for its role in dietary supplements aimed at improving health outcomes related to lipid metabolism.

Table 1: Summary of Key Research Studies on this compound

作用机制

二十碳羧基花生四烯酸主要通过激活过氧化物酶体增殖物激活受体α和γ发挥其作用 。这些受体在脂质代谢、炎症和细胞分化中发挥着至关重要的作用。 该化合物与这些受体的配体结合域结合,导致基因表达的调节和随后的生物学效应 .

类似化合物:

二十羟基二十碳四烯酸: 二十碳羧基花生四烯酸的前体,参与类似的生物过程.

花生四烯酸: 一种多不饱和脂肪酸,作为各种二十烷酸的先质.

环氧二十碳三烯酸: 花生四烯酸的代谢产物,参与抗炎和血管舒张过程.

独特性: 二十碳羧基花生四烯酸的独特之处在于它同时激活过氧化物酶体增殖物激活受体α和γ,这使其区别于其他可能只激活一种类型受体的类似化合物 .

相似化合物的比较

20-hydroxyeicosatetraenoic acid: The precursor of 20-carboxy Arachidonic Acid, involved in similar biological processes.

Arachidonic Acid: A polyunsaturated fatty acid that serves as a precursor to various eicosanoids.

Epoxyeicosatrienoic acids: Metabolites of arachidonic acid involved in anti-inflammatory and vasodilatory processes.

Uniqueness: 20-carboxy Arachidonic Acid is unique due to its dual activation of peroxisome proliferator-activated receptors alpha and gamma, which distinguishes it from other similar compounds that may only activate one type of receptor .

生物活性

5Z,8Z,11Z,14Z-Eicosatetraenedioic acid, commonly known as arachidonic acid (AA), is a polyunsaturated fatty acid that plays a critical role in various biological processes. It serves as a precursor for the synthesis of numerous bioactive lipid mediators involved in inflammation, immune response, and cellular signaling. This article explores the biological activities of arachidonic acid, including its metabolic pathways, effects on different cell types, and implications in health and disease.

Metabolism of Arachidonic Acid

Arachidonic acid is released from membrane phospholipids by the action of phospholipase A2 enzymes. Once liberated, it undergoes enzymatic conversion through several pathways:

- Cyclooxygenase Pathway : Produces prostaglandins and thromboxanes.

- Lipoxygenase Pathway : Generates leukotrienes and hydroxyeicosatetraenoic acids (HETEs).

- Cytochrome P450 Pathway : Forms epoxyeicosatrienoic acids (EETs) and other metabolites.

These metabolites exhibit diverse biological functions, including modulation of inflammation and regulation of vascular tone.

Inflammatory Response

Arachidonic acid-derived metabolites are crucial in mediating inflammatory responses. For example:

- 5-Oxo-ETE : A potent metabolite derived from arachidonic acid that acts as a chemoattractant for eosinophils and neutrophils. It binds to the OXE receptor (OXER1) on these cells, promoting chemotaxis and degranulation. Studies show that 5-Oxo-ETE enhances eosinophil migration across endothelial barriers and stimulates the release of matrix metalloproteinases (MMPs), contributing to tissue remodeling during inflammation .

Immune Modulation

Arachidonic acid also influences immune cell function:

- Neutrophils : Upon stimulation with 5-Oxo-ETE, neutrophils exhibit increased aggregation and adherence, along with enhanced superoxide production . This suggests a role in amplifying the immune response during infections or allergic reactions.

Role in Disease

The dysregulation of arachidonic acid metabolism is implicated in various diseases:

- Asthma and Allergies : Elevated levels of arachidonic acid metabolites are associated with asthma exacerbations due to their pro-inflammatory effects. Eosinophils activated by 5-Oxo-ETE contribute significantly to airway inflammation .

- Colitis : Recent studies indicate that certain metabolites derived from arachidonic acid can accelerate healing processes in inflammatory bowel diseases by inhibiting inflammatory signaling pathways .

Case Studies

- Eosinophil Migration in Allergic Reactions :

- Colitis Healing Mechanisms :

Data Summary

| Metabolite | Source | Biological Activity |

|---|---|---|

| Arachidonic Acid | Membrane Phospholipids | Precursor for various eicosanoids |

| 5-Oxo-ETE | Arachidonic Acid | Chemoattractant for eosinophils; promotes degranulation |

| 5-HETE | Lipoxygenase Pathway | Modulates neutrophil function; involved in inflammation |

| EETs | Cytochrome P450 Pathway | Regulates vascular tone; involved in renal function |

属性

IUPAC Name |

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c21-19(22)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(23)24/h1,3-4,6-7,9-10,12H,2,5,8,11,13-18H2,(H,21,22)(H,23,24)/b3-1-,6-4-,9-7-,12-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOJKUCHTMYINI-DTLRTWKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC=CCC=CCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(=O)O)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901276219 | |

| Record name | 1,20-eicosa-5,8,11,14-tetraenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79551-84-1 | |

| Record name | 1,20-eicosa-5,8,11,14-tetraenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79551-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Carboxyarachidonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079551841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,20-eicosa-5,8,11,14-tetraenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。